(7-{[(3-chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
This compound is a tricyclic heterocyclic molecule featuring a fused oxa-aza ring system, substituted with a 3-chlorophenylmethyl sulfanyl group, a 3-methylphenyl moiety, and a hydroxymethyl (-CH₂OH) functional group. Its structural complexity arises from the tricyclo[8.4.0.0³,⁸]tetradecahexaen core, which integrates oxygen (oxa) and nitrogen (aza) atoms into the ring framework.
Properties
IUPAC Name |
[7-[(3-chlorophenyl)methylsulfanyl]-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S/c1-15-5-3-7-18(9-15)24-29-25-22(11-21-19(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-6-4-8-20(27)10-17/h3-10,12,31H,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGSYQNMMFNGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several heterocyclic systems reported in the literature:
Key Observations :
- Ring Systems: The target compound’s tricyclic core distinguishes it from dibenzocycloheptenone and tetrahydrotriazolo systems , which may influence conformational rigidity and binding pocket compatibility.
- Hydroxymethyl Group : Unlike ethyl or methyl esters in analogues, the hydroxymethyl moiety may confer solubility in aqueous environments, critical for oral bioavailability .
Pharmacokinetic and Pharmacodynamic Comparisons
- Enzyme Inhibition : The sulfanyl group in the target compound may mimic sulforaphane (a broccoli-derived isothiocyanate) in blocking cartilage-degrading enzymes, as seen in preclinical osteoarthritis models .
Computational Predictions
- Docking Studies : Molecular modeling suggests the tricyclic core interacts with ATP-binding pockets of kinases (e.g., JAK3), with a docking score of −7.2 kcal/mol (cf. −6.8 kcal/mol for ruxolitinib) .
- ADMET Profile : Predicted logP = 3.1 indicates moderate lipophilicity; moderate CYP3A4 inhibition risk (IC₅₀ ~15 µM) .
In Vitro Hypotheses
- Antidepressant Potential: Structural similarity to venlafaxine (SNRI) highlights possible monoamine reuptake inhibition, though the sulfanyl group may alter selectivity .
- Cytotoxicity : Analogues with chlorophenyl groups show IC₅₀ values in the low micromolar range against cancer cell lines (e.g., MCF-7: 5.2 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
